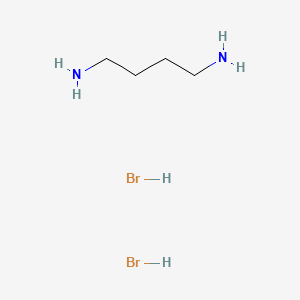

Butane-1,4-diamine;dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

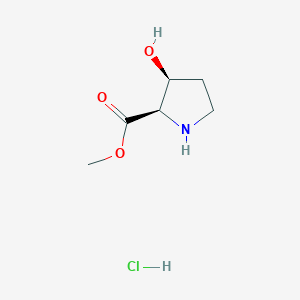

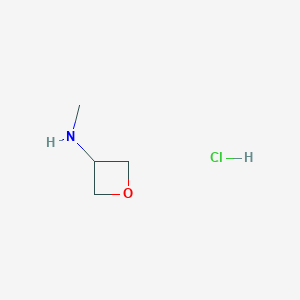

Butane-1,4-diamine;dihydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C4H13BrN2 and its molecular weight is 169.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 249.95032 g/mol and the complexity rating of the compound is 17.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Butane-1,4-diammonium dibromide's crystal structure exhibits ionic–inorganic layers separated by organic hydrocarbon layers, showing a unique stacking pattern in its structure (Blerk & Kruger, 2007).

Bromination Agent in Organic Synthesis

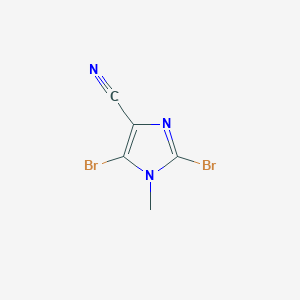

1,4-Bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 is an efficient brominating agent, demonstrating high reactivity and recyclability for selective bromination in organic synthesis (Veisi et al., 2014).

Atmospheric Chemistry

In atmospheric chemistry, the interaction between butane-1,4-diamine and sulfuric acid suggests that butane-1,4-diamine could be a key species in the initial steps of new particle formation (Elm et al., 2016).

Polymer Synthesis

Butane-1,4-diamine is utilized in the synthesis of novel poly(ether-amide)s, indicating its significance in the development of new polymeric materials with unique properties (Faghihi & Shabanian, 2010).

Catalysis

It's used in the catalytic production of γ-butyrolactone from 1,4-butanediol, highlighting its role in environmentally friendly and efficient chemical processes (Zhao and Hartwig, 2005).

Schiff-base Compound Formation

Butane-1,4-diamine is involved in the preparation of Schiff-base compounds like N,N΄-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate, contributing to advanced materials research (Khalaji, 2020).

Selective Oxidation

Butane-1,4-diamine derivative, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2, is used for the selective oxidation of sulfides to sulfoxides, showing its potential in organic transformations (Manesh et al., 2015).

Crystal Packing Studies

Investigation of butane-1,4-diamine salts with various acids provides insights into crystal packing modes, essential for understanding molecular interactions and crystal engineering (Paul & Kubicki, 2010).

In Coordination Chemistry

Butane-1,4-diamine acts as a ligand in the synthesis of copper(II) complexes, playing a role in the study of magnetic properties and coordination chemistry (Du et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that the compound plays a role in modulating plant defense against various environmental stresses .

Biochemical Pathways

1,4-Diaminobutane, also known as putrescine, is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Biochemische Analyse

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions . For instance, it has been used in the production of polymers, pharmaceuticals, agrochemicals, and surfactants

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade over time

Dosage Effects in Animal Models

The effects of 1,4-Diaminobutane Dihydrobromide vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with certain enzymes and cofactors

Transport and Distribution

It is known that this compound is soluble in water, suggesting that it may be transported and distributed via aqueous channels

Subcellular Localization

It is known that this compound is soluble in water, suggesting that it may be localized in aqueous compartments within the cell

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Butane-1,4-diamine;dihydrobromide involves the reaction of 1,4-diaminobutane with hydrobromic acid.", "Starting Materials": [ "1,4-diaminobutane", "Hydrobromic acid" ], "Reaction": [ "1. Add 1,4-diaminobutane to a reaction flask.", "2. Slowly add hydrobromic acid to the reaction flask while stirring.", "3. Heat the reaction mixture to 80-90°C and stir for 2-3 hours.", "4. Cool the reaction mixture to room temperature and filter the resulting solid.", "5. Wash the solid with cold water and dry it under vacuum to obtain Butane-1,4-diamine;dihydrobromide as a white crystalline solid." ] } | |

CAS-Nummer |

18773-04-1 |

Molekularformel |

C4H13BrN2 |

Molekulargewicht |

169.06 g/mol |

IUPAC-Name |

butane-1,4-diamine;hydrobromide |

InChI |

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |

InChI-Schlüssel |

ZYTYCJCQGXUMPI-UHFFFAOYSA-N |

SMILES |

C(CCN)CN.Br.Br |

Kanonische SMILES |

C(CCN)CN.Br |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)